molecular formula C29H39N5O8 B14503036 L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine CAS No. 63441-71-4

L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine

Cat. No.: B14503036
CAS No.: 63441-71-4
M. Wt: 585.6 g/mol
InChI Key: OONXLLFFAKHWLD-ZJZGAYNASA-N
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Description

L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine is a pentapeptide composed of the amino acids L-tyrosine, glycine, L-serine, L-phenylalanine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.

Scientific Research Applications

L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosylglycyl-L-seryl-L-phenylalanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its structure allows for targeted interactions with specific molecular targets, making it valuable in research and therapeutic contexts.

Properties

CAS No.

63441-71-4

Molecular Formula

C29H39N5O8

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H39N5O8/c1-17(2)12-23(29(41)42)34-27(39)22(14-18-6-4-3-5-7-18)33-28(40)24(16-35)32-25(37)15-31-26(38)21(30)13-19-8-10-20(36)11-9-19/h3-11,17,21-24,35-36H,12-16,30H2,1-2H3,(H,31,38)(H,32,37)(H,33,40)(H,34,39)(H,41,42)/t21-,22-,23-,24-/m0/s1

InChI Key

OONXLLFFAKHWLD-ZJZGAYNASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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